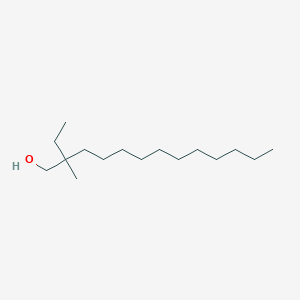
Tridecanol, 2-ethyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanol, 2-ethyl-2-methyl-: is an organic compound with the molecular formula C16H34O . It is a branched-chain alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanol, 2-ethyl-2-methyl- typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2-ethyl-2-methyltridecanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of Tridecanol, 2-ethyl-2-methyl- often involves the catalytic hydrogenation of the corresponding ketone. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tridecanol, 2-ethyl-2-methyl- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Alkyl halides
Applications De Recherche Scientifique
Chemistry: Tridecanol, 2-ethyl-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .
Biology: In biological research, this compound is used to study the effects of branched-chain alcohols on cellular processes. It is also employed in the formulation of bioactive compounds for pharmaceutical applications .
Medicine: It is also investigated for its antimicrobial properties .
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the production of cosmetics and personal care products. Its unique properties make it suitable for use in formulations requiring specific viscosity and solubility characteristics .
Mécanisme D'action
The mechanism of action of Tridecanol, 2-ethyl-2-methyl- involves its interaction with cellular membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
- 2-Tridecanol, 2-methyl-
- 2-Undecanol, 2-ethyl-2-methyl-
- 2-Nonanol, 2-ethyl-2-methyl-
Comparison: Tridecanol, 2-ethyl-2-methyl- is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .
Propriétés
Numéro CAS |
921600-09-1 |
|---|---|
Formule moléculaire |
C16H34O |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
2-ethyl-2-methyltridecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-7-8-9-10-11-12-13-14-16(3,5-2)15-17/h17H,4-15H2,1-3H3 |
Clé InChI |
RHGHBLSDPQFOTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


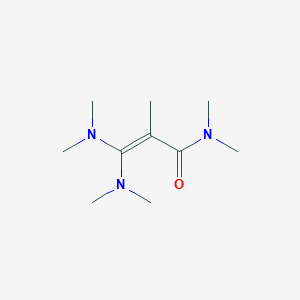
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)
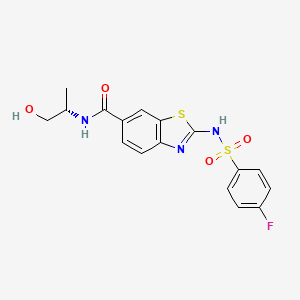
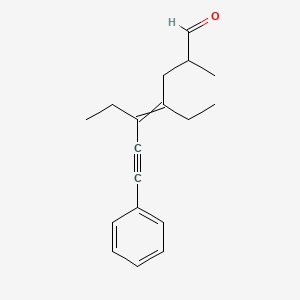
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
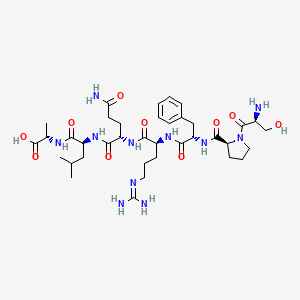
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
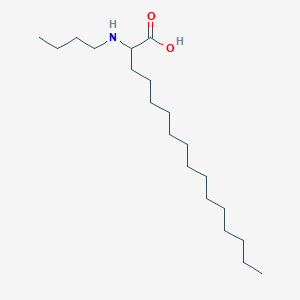
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
